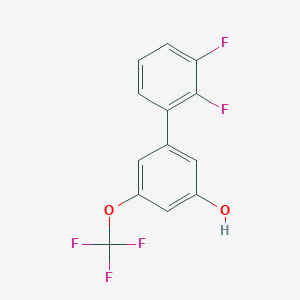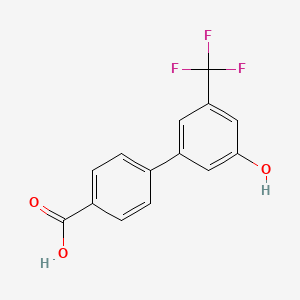
5-(3,4-Methylenedioxyphenyl)-3-trifluoromethylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Methylenedioxyphenyl)-3-trifluoromethylphenol (95%) is a synthetic compound that has been studied extensively due to its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects that make it an attractive choice for laboratory experiments.
科学的研究の応用
5-(3,4-Methylenedioxyphenyl)-3-trifluoromethylphenol has been studied for a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in neurotransmission and has been linked to Alzheimer's disease. It has also been studied as a potential treatment for some types of cancer, as it has been shown to inhibit the growth of certain cancer cells. Additionally, it has been studied as a potential therapeutic agent for the treatment of depression and anxiety.
作用機序
The mechanism of action of 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethylphenol is not fully understood. However, it is believed that it works by blocking the action of acetylcholinesterase, which is an enzyme involved in neurotransmission. By blocking the action of this enzyme, it can inhibit the breakdown of acetylcholine, which is a neurotransmitter involved in memory and learning. Additionally, it is believed to have an effect on the levels of certain hormones, such as dopamine and serotonin, which can affect mood and behavior.
Biochemical and Physiological Effects
5-(3,4-Methylenedioxyphenyl)-3-trifluoromethylphenol has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which can lead to an increase in acetylcholine levels. Additionally, it has been shown to have an effect on the levels of certain hormones, such as dopamine and serotonin, which can affect mood and behavior. Finally, it has been shown to have an effect on the growth of certain cancer cells, which suggests that it may be useful in the treatment of some types of cancer.
実験室実験の利点と制限
The use of 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethylphenol in laboratory experiments has both advantages and limitations. One advantage is that it is a relatively easy compound to synthesize, which makes it a convenient choice for experiments. Additionally, it has been shown to have a variety of biochemical and physiological effects, which makes it a useful tool for studying a variety of biological processes. On the other hand, the mechanism of action of this compound is not fully understood, which can make it difficult to predict the effects of different doses.
将来の方向性
There are a variety of potential future directions for research on 5-(3,4-Methylenedioxyphenyl)-3-trifluoromethylphenol. One potential direction is to study the effects of different doses of the compound on various biochemical and physiological processes. Additionally, further research could be conducted to better understand the mechanism of action of the compound, which could lead to the development of more effective treatments for various diseases. Finally, further research could be conducted to explore the potential therapeutic applications of the compound, such as its potential use in the treatment of cancer and depression.
合成法
5-(3,4-Methylenedioxyphenyl)-3-trifluoromethylphenol can be synthesized in a two-step process. In the first step, a 3-trifluoromethylphenol is reacted with a 3,4-methylenedioxyphenyl bromide in the presence of a base catalyst. This reaction produces a 3-trifluoromethyl-5-(3,4-methylenedioxyphenyl)phenol. In the second step, the 3-trifluoromethyl-5-(3,4-methylenedioxyphenyl)phenol is reacted with a strong acid catalyst to produce the desired compound.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)10-3-9(4-11(18)6-10)8-1-2-12-13(5-8)20-7-19-12/h1-6,18H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTFFAVFBVWCSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Methylenedioxyphenyl)-3-trifluoromethylphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














